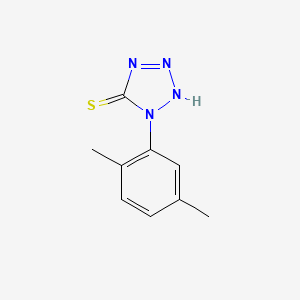

1-(2,5-Dimethyl-phenyl)-1H-tetrazole-5-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,5-Dimethyl-phenyl)-1H-tetrazole-5-thiol is a useful research compound. Its molecular formula is C9H10N4S and its molecular weight is 206.27. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

1-Phenyl-1H-tetrazole-5-thiol (PT-thiol) demonstrates versatility in catalysis, particularly in the Markovnikov-selective formal hydroamination of styrenyl compounds. This process, facilitated by catalytic amounts of Ga(OTf)3, efficiently produces tetrazolothione moieties, showcasing an atom-economical approach. The transformation is believed to involve hydrothiolation followed by rearrangement to the observed hydroamination products (Savolainen et al., 2014).

Organometallic Complexes

The bonding behavior of organotin(IV) complexes with 1-phenyl-1H-tetrazole-5-thiolato heterocycles has been comprehensively studied. X-ray determinations of various SnR3L and SnR2L2 complexes, including a detailed analysis of dimethylbis(1-phenyl-1H-tetrazole-5-thiolate)tin(IV), provide insights into the metal-ligand interaction in these organotin(IV) derivatives (Jiménez-Sandoval et al., 1997). Additionally, new organoantimony(V) complexes with 1-phenyl-1H-tetrazole-5-thiol have been synthesized and characterized, showing unique geometric structures and weak intermolecular interactions (Ma et al., 2006).

Polymerization and Material Science

Dimerization of 1-phenyl-1H-tetrazole-5-thiol in alkaline methanol solution has been achieved using metalloporphyrin catalysts. The process and resulting product, 1,2-bis(1-phenyl-1H-tetrazol-5-yl)disulfane, were characterized by various spectroscopic analyses, providing insight into the formation of novel materials (Yahong et al., 2012). Furthermore, the title compound 2,2'-Bis(1-phenyl-1H-tetrazol-5-ylsulfanyl) ether demonstrates interesting structural properties, potentially relevant in material science applications (Wang et al., 2005).

Corrosion Inhibition

Tetrazole derivatives, including 1-phenyl-1H-tetrazole-5-thiol, have been studied for their corrosion inhibition properties. These compounds exhibit significant inhibition efficiency for metals such as aluminum in acidic solutions, with the performance depending on the type of functional groups substituted on the tetrazole ring. The adsorption of these compounds on metal surfaces follows Langmuir adsorption isotherm, indicating a mixed physisorption and chemisorption mechanism (Khaled & Al‐qahtani, 2009).

Eigenschaften

IUPAC Name |

1-(2,5-dimethylphenyl)-2H-tetrazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-6-3-4-7(2)8(5-6)13-9(14)10-11-12-13/h3-5H,1-2H3,(H,10,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHXMIIPBQNZTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=S)N=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2612752.png)

![7-[(E)-But-2-enyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2612759.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2612766.png)

![N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2612772.png)

![N-{4-[1-(3-methylbenzoyl)-5-thien-2-yl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2612774.png)